

dezapelisib vs copanlisib selectivity

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

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Profile of Copanlisib

Copanlisib is a well-characterized, FDA-approved pan-class I PI3K inhibitor. The table below summarizes its key selectivity and pharmacological data from recent literature.

Attribute	Description / Value	Key Experimental Findings & Context
Primary Target	Pan-class I PI3K [1] [2]	Inhibits all four class I isoforms (p110 α , p110 β , p110 δ , p110 γ).
Isoform Selectivity Profile	Potent against all class I isoforms, with a ~10-fold preference for p110 α and p110 δ [2].	In enzymatic activity assays (IC ₅₀), copanlisib showed higher potency than other clinically developed PI3K inhibitors against all four class I isoforms [2].
Binding Mode	"Flat conformation" in the ATP-binding pocket; classified as a multi-targeted chemotype [2].	Structural studies (X-ray co-crystallography, PDB: 5G2N) show it binds the hinge region of p110 γ via a critical hydrogen bond with Val882 [2] [3].
Clinical & Research Context	Approved for relapsed follicular lymphoma; studied in combinations to overcome resistance [1] [2].	In mct-tumor spheroid models, combinations with MEK/ERK/RAF or KRAS(G12D/G12C) inhibitors showed additive/synergistic effects [1].

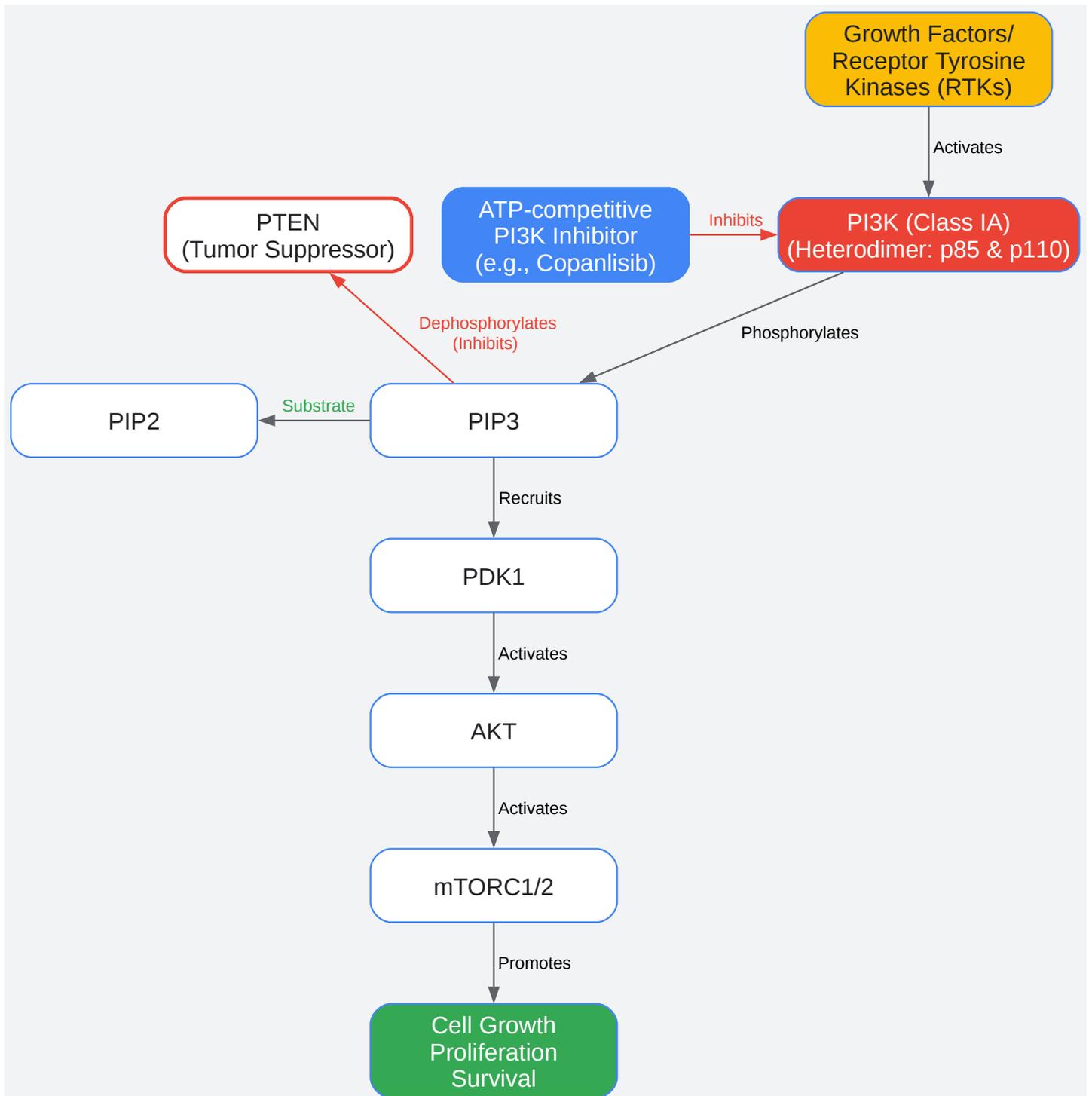
Key Experimental Methodologies

The data on PI3K inhibitors is typically generated and validated through several key experimental protocols:

- **Enzyme Activity Assays:** These are used to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against purified, recombinant PI3K isoforms. The reaction product (PIP3) is measured in the presence of varying inhibitor concentrations to compare potency and selectivity across isoforms [2].
- **Structural Biology Techniques (X-ray Crystallography):** The binding mode of an inhibitor is elucidated by solving the crystal structure of the inhibitor bound to a PI3K catalytic subunit (e.g., p110 γ or p110 δ). This reveals specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, explaining selectivity [2].
- **Complex In-vitro Models (e.g., mct-Tumor Spheroids):** These 3D cell cultures, composed of multiple cell types (e.g., malignant, endothelial, mesenchymal stem cells), are used to evaluate drug efficacy and combination strategies in a more physiologically relevant environment. Cell viability is a common readout [1].

A Pathway Visualization of PI3K Inhibition

The following diagram illustrates the core PI3K-AKT signaling pathway, its role in cancer, and the general mechanism of ATP-competitive PI3K inhibitors, which provides context for understanding how copanlisib and similar drugs work.



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